![molecular formula C8H7FN2O B1391966 (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 1246088-53-8](/img/structure/B1391966.png)
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Overview
Description
“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the empirical formula C8H7FN2O . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCc1c(F)cnc2[nH]ccc12
. The InChI key for this compound is WTEOTZYPQUTLNZ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 166.15 . The CAS Number for this compound is 1246088-53-8 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and DFT Study : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, which include compounds related to (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, were synthesized and analyzed. The molecular structures of these compounds were optimized using density functional theory (DFT) and compared with X-ray diffraction values, providing insights into their conformation and physicochemical properties (Huang et al., 2021).
Drug Discovery and Medicinal Chemistry
- Discovery of Dual 5-HT6/5-HT2A Receptor Ligands : A virtual screening campaign identified a compound structurally related to this compound as a potential candidate for developing antipsychotic or antidepressant drugs with pro-cognitive properties. This highlights the role of such compounds in drug discovery and design (Staroń et al., 2019).
Synthesis of Pharmaceutical Intermediates
- Synthesis of Key Pharmaceutical Intermediate : An efficient synthesis method for a key pharmaceutical intermediate, closely related to this compound, was described. This process involved regioselective chlorination and coupling of building blocks, underscoring the importance of these compounds in pharmaceutical manufacturing (Wang et al., 2006).
Cancer Research
- Synthesis and Antitumor Activity in Mesothelioma Models : New analogues of nortopsentin, which include 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. This research highlights the potential therapeutic applications of these compounds in cancer treatment (Carbone et al., 2013).
Quantum Chemical Studies
- Electronic Nature Investigation : The electronic nature of a green fluorescent pyrrolo[3,4-c]pyridine derivative was investigated using steady-state and time-resolved spectroscopic techniques. This study provides a foundation for understanding the photophysical and photochemical properties of similar compounds (Bashmakova et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound might be involved in antiviral activities, specifically targeting the influenza a virus pb2 subunit .
Mode of Action
Given its potential antiviral activity, it may interact with the pb2 subunit of the influenza a virus, thereby inhibiting the virus’s replication process .
Biochemical Pathways
Considering its potential antiviral activity, it may influence the viral replication pathways of the influenza a virus .
Result of Action
Given its potential antiviral activity, it may inhibit the replication of the influenza a virus, thereby preventing the spread of the virus within the host .
properties
IUPAC Name |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOTZYPQUTLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678444 | |
Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246088-53-8 | |
Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.